(-)-Microperfuranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

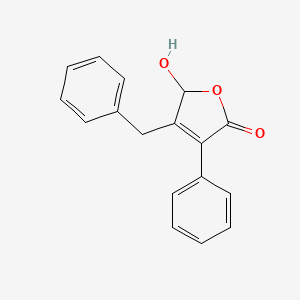

(-)-microperfuranone is a butenolide that is furan-2(5H)-one which is substituted by a phenyl group at position 3, a benzyl group at position 4, and a hydroxy group at position 5 (the (-)-enantiomer). A secondary metabolite obtained from Aspergillus nidulans. It has a role as an Aspergillus metabolite. It is a butenolide and a cyclic acetal.

Applications De Recherche Scientifique

Antimicrobial Properties

One of the most significant applications of (-)-Microperfuranone is its antimicrobial activity. Research indicates that this compound exhibits inhibitory effects against various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity

In a study examining the antibacterial properties of secondary metabolites from marine-derived fungi, this compound was identified as having notable activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at concentrations comparable to established antibiotics .

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15.0 |

| Staphylococcus aureus | 10.0 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Secondary metabolites from fungi are known for their bioactive compounds that can inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

A molecular networking study revealed that fermentation extracts containing this compound demonstrated cytotoxic effects against epithelial colon adenocarcinoma cells. This suggests potential for further development as an anticancer therapeutic .

| Cell Line | Survival Rate (%) |

|---|---|

| Epithelial Colon Adenocarcinoma | 75% (with treatment) |

Agricultural Applications

The antifungal properties of this compound suggest its utility in agriculture, particularly in developing natural fungicides.

Case Study: Fungal Inhibition

Research has shown that this compound can inhibit the growth of plant pathogens, which could be beneficial for crop protection. For instance, it was effective against Fusarium oxysporum, a common fungal pathogen affecting various crops .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 20.0 |

Biotechnological Applications

The biosynthesis of this compound is regulated by the nonribosomal peptide synthetase-like gene AN3396.4 (micA), which presents opportunities for biotechnological applications in synthetic biology and metabolic engineering.

Case Study: Gene Expression Studies

Studies have demonstrated that heterologous expression of the micA gene in Aspergillus niger led to increased production of this compound, indicating its potential use in bioengineering platforms to produce this compound at larger scales .

Analyse Des Réactions Chimiques

Role of the NRPS-like Enzyme MicA

MicA’s domains (A-T-TE) are structurally analogous to those in terrequinone A biosynthesis . Key findings include:

-

Heterologous Expression : Overexpression of micA in Aspergillus niger (which lacks endogenous microperfuranone production) confirmed its sufficiency for biosynthesis .

-

Substrate Specificity : MicA exclusively utilizes PPA, with no evidence of alternative substrates .

-

Kinetic Data : While kinetic parameters (e.g., Kₘ, Vₘₐₓ) remain uncharacterized, LC/MS confirmed a molecular ion at m/z 267 [M+H]⁺ for microperfuranone .

Chemical Characterization and Structural Elucidation

This compound was isolated via ethyl acetate extraction, reverse-phase chromatography, and preparative HPLC . Key analytical data:

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₁₇H₁₄O₃ | HRESIMS (m/z 267.1022 [M+H]⁺) |

| NMR (¹H, ¹³C) | Matches published data | 400 MHz (CDCl₃/acetone-d₆) |

| UV-Vis | λₘₐₓ 254 nm | HPLC-DAD |

The structure features a 3-phenyl , 4-benzyl , and 5-hydroxy substitution on a furan-2(5H)-one core .

Analytical Techniques for Reaction Monitoring

-

LC-DAD-MS : Used to detect microperfuranone (retention time: 26.5 min) and verify its absence in wild-type A. niger .

-

RT-PCR : Confirmed micA transcription during induction, with adjacent genes (AN3394.4, AN3395.3) showing no role in biosynthesis .

-

Gene Deletion Studies : Ten flanking genes were deleted without disrupting production, proving micA’s autonomy .

Propriétés

Formule moléculaire |

C17H14O3 |

|---|---|

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

3-benzyl-2-hydroxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C17H14O3/c18-16-14(11-12-7-3-1-4-8-12)15(17(19)20-16)13-9-5-2-6-10-13/h1-10,16,18H,11H2 |

Clé InChI |

MFURXTOJWOOSEM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=C(C(=O)OC2O)C3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.